molecular formula C25H26ClN3O2 B251364 N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

Cat. No.: B251364
M. Wt: 435.9 g/mol
InChI Key: PVUMBEJDGKGWKM-UHFFFAOYSA-N
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Description

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide is a complex organic compound with a molecular formula of C23H24ClN3O2 This compound is characterized by the presence of a naphthamide core, substituted with a chlorophenyl group and a piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a naphthalene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution:

    Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Naphthoquinones and chlorinated derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinyl moiety is known to enhance binding affinity to certain biological targets, while the chlorophenyl group can modulate the compound’s electronic properties, influencing its reactivity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-ethoxybenzamide
  • N-{[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide

Uniqueness

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide is unique due to its naphthamide core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-13-11-28(12-14-29)23-10-9-21(16-22(23)26)27-24(30)20-8-7-18-5-3-4-6-19(18)15-20/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)

InChI Key

PVUMBEJDGKGWKM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl

Origin of Product

United States

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